molecular formula C10H12N2O B14768706 4-Amino-2-isopropoxybenzonitrile

4-Amino-2-isopropoxybenzonitrile

Cat. No.: B14768706
M. Wt: 176.21 g/mol
InChI Key: JCSQKYXYACEZPC-UHFFFAOYSA-N
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Description

4-Amino-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and an isopropoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-isopropoxybenzonitrile typically involves the following steps:

    Nitration: The starting material, 2-isopropoxybenzonitrile, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-isopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-Nitro-2-isopropoxybenzonitrile.

    Reduction: 4-Amino-2-isopropylaminobenzene.

    Substitution: 4-Acetamido-2-isopropoxybenzonitrile.

Scientific Research Applications

4-Amino-2-isopropoxybenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and isopropoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    4-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: 4-Amino-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different properties compared to its methoxy or ethoxy analogs.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-amino-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7H,12H2,1-2H3

InChI Key

JCSQKYXYACEZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)C#N

Origin of Product

United States

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